
(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Inhibition of SARS Coronavirus Helicase
A novel chemical compound closely related to (E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, has been identified as a suppressor of the enzymatic activities of SARS coronavirus helicase. Through ATP hydrolysis and double-stranded DNA unwinding assays, it was determined to have an inhibitory effect, suggesting potential use in developing inhibitors against SARS coronavirus (Lee et al., 2017).
Enantioselective Ene-reduction by Marine and Terrestrial Fungi
Research involving the green organic chemistry synthesis of closely related compounds under microwave radiation has utilized filamentous marine and terrestrial-derived fungi for the first ene-reduction of acrylamide derivatives. The study achieved high isolated yield and enantiomeric excess, with the absolute configuration of the products determined by electronic circular dichroism (ECD) spectra calculations. This work showcases the potential for microbial biotransformation in organic synthesis and the development of enantioselective methodologies (Jimenez et al., 2019).
Crystal Structure Analysis
The crystal structure analysis of similar N-tosylacrylamide compounds revealed the conformation about the C=C bond is E, providing insights into the stereochemical preferences of these molecules. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceuticals and could inform the design of new compounds with desired biological activities (Cheng et al., 2016).
Mitigation of Food Contaminants
Research has also explored the mitigation of acrylamide and furanic compounds, known to be toxic and possibly carcinogenic, in heat-treated foods. Strategies discussed include technological measures and preventive strategies based on the use of asparaginase and thermal input reduction. This highlights the compound's relevance in improving food safety and reducing consumer intake of potentially harmful substances (Anese et al., 2013).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-7-16(12-17(14)21-10-3-2-4-19(21)23)20-18(22)8-6-15-9-11-24-13-15/h5-9,11-13H,2-4,10H2,1H3,(H,20,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFOSJHPUFMIS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=COC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=COC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)
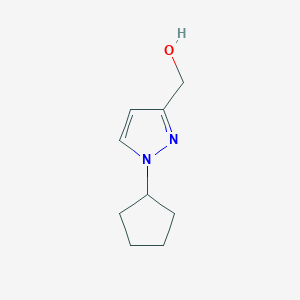
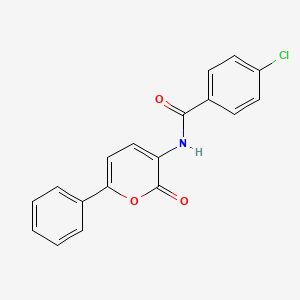
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)
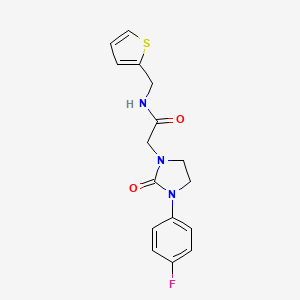
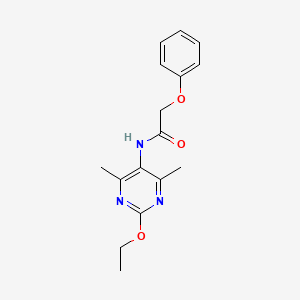
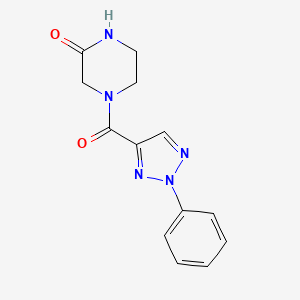

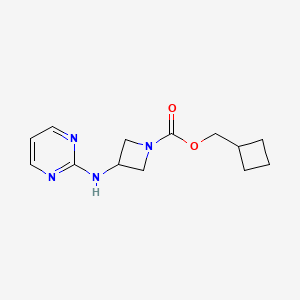
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)

![1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889066.png)